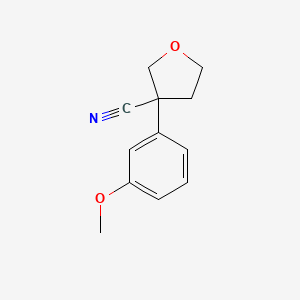

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile

Descripción

Chemical Identity and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically those containing oxygen heterocycles with substituted aromatic systems. According to the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry for naming heterocyclic compounds, the compound's structure is designated as 3-(3-methoxyphenyl)oxolane-3-carbonitrile, where oxolane represents the systematic name for tetrahydrofuran. This nomenclature system provides unambiguous identification of the compound's structural features, including the position of substitution on both the heterocyclic ring and the aromatic system.

The compound's molecular formula, C₁₂H₁₃NO₂, reflects its composition of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 203.24 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation (N#CC1(C2=CC=CC(OC)=C2)COCC1) provides a linear encoding of the molecular structure that facilitates database searches and computational analysis. This systematic approach to chemical identification ensures precise communication within the scientific community and enables accurate retrieval of chemical information from databases and literature sources.

Table 1.1: Chemical Identity Parameters

The compound's chemical identity is further defined by its International Chemical Identifier string (InChI=1S/C12H13NO2/c1-14-11-4-2-3-10(7-11)12(8-13)5-6-15-9-12/h2-4,7H,5-6,9H2,1H3) and corresponding International Chemical Identifier Key (GZRCILLTHIESEI-UHFFFAOYSA-N), which provide machine-readable representations of the molecular structure. These standardized identifiers ensure global consistency in chemical communication and facilitate automated processing of chemical information across various platforms and databases. The systematic approach to chemical nomenclature and identification reflects the rigorous standards maintained within the chemical sciences to ensure accurate and unambiguous communication of molecular structures.

The precision of chemical nomenclature becomes particularly important when considering structural isomers and related compounds within the same chemical family. For instance, the compound 3-[(3-Methoxyphenyl)methyl]oxolane-3-carbonitrile represents a closely related structure with the molecular formula C₁₃H₁₅NO₂ and molecular weight of 217.26 grams per mole, differing only in the presence of an additional methylene bridge between the methoxyphenyl group and the tetrahydrofuran ring. Such subtle structural differences can significantly impact chemical and biological properties, emphasizing the importance of precise nomenclature in distinguishing between closely related compounds.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of compounds like this compound within the broader evolution of organic chemistry. The foundations of heterocyclic chemistry were established during the early nineteenth century, coinciding with the rapid development of organic chemistry as a distinct scientific discipline. The pioneering work of early chemists laid the groundwork for the sophisticated heterocyclic systems that characterize modern pharmaceutical and materials chemistry, establishing fundamental principles that continue to guide contemporary research.

The historical timeline of heterocyclic chemistry reveals a progression from simple natural product isolation to sophisticated synthetic methodologies. In 1818, Brugnatelli achieved the isolation of alloxan from uric acid, representing one of the earliest systematic studies of heterocyclic compounds. This groundbreaking work was followed by Dobereiner's production of furfural, a furan derivative, through the treatment of starch with sulfuric acid in 1832. The systematic investigation of furan compounds during this period established the foundation for understanding five-membered oxygen-containing heterocycles, the same structural class to which tetrahydrofuran and its derivatives belong.

Table 1.2: Milestones in Heterocyclic Chemistry Development

| Year | Development | Scientist | Compound Class |

|---|---|---|---|

| 1818 | Alloxan isolation from uric acid | Brugnatelli | Pyrimidine derivative |

| 1832 | Furfural production from starch | Dobereiner | Furan derivative |

| 1834 | Pyrrole isolation through dry distillation | Runge | Pyrrole derivative |

| 1906 | Synthetic indigo dye production | Friedlander | Indole derivative |

| 1936 | Chlorophyll compound isolation from petroleum | Tribe | Porphyrin derivative |

| 1951 | Chargaff's rule for genetic codes | Chargaff | Purine and pyrimidine bases |

The evolution of tetrahydrofuran chemistry specifically traces its origins to the broader development of cyclic ether chemistry and saturated heterocyclic systems. Tetrahydrofuran emerged as a compound of significant industrial and research interest due to its unique properties as both a versatile solvent and a valuable synthetic intermediate. The compound's high stability, low cost, and ideal polarity for dissolving a wide range of chemical substances established its importance in synthetic chemistry applications. Contemporary industrial production of tetrahydrofuran involves approximately 200,000 tonnes annually, demonstrating the compound's continued significance in modern chemical manufacturing.

The transition from simple heterocyclic compounds to complex substituted derivatives like this compound reflects the advancement of synthetic methodologies and the increasing sophistication of medicinal chemistry research. The development of reliable methods for functionalizing the alpha carbon-hydrogen position of tetrahydrofuran represents a significant advancement in heterocyclic chemistry, enabling the preparation of diverse substituted derivatives with enhanced biological activity. Modern flow chemistry techniques have overcome traditional limitations associated with batch processing, allowing for precise control of reaction conditions and higher-yielding transformations while avoiding degradation of sensitive intermediates.

The historical progression from simple heterocyclic natural products to complex synthetic derivatives demonstrates the evolution of chemical science from descriptive natural product chemistry to predictive synthetic design. Contemporary heterocyclic chemistry encompasses sophisticated structure-activity relationship studies, computational modeling, and rational drug design approaches that would have been inconceivable to early practitioners in the field. The compound this compound exemplifies this evolution, representing a purposefully designed molecule that combines multiple structural elements to achieve specific biological and chemical properties.

Position Within Tetrahydrofuran Derivative Classifications

The classification of this compound within the broader family of tetrahydrofuran derivatives requires consideration of both structural features and functional group arrangements that define distinct subclasses within this chemical family. Tetrahydrofuran derivatives constitute a diverse group of heterocyclic compounds characterized by the presence of a saturated five-membered oxygen-containing ring, with variations arising from the nature, position, and stereochemistry of substituents attached to the ring system. The systematic classification of these compounds follows established principles of heterocyclic chemistry, with particular attention to electronic structure, substitution patterns, and functional group compatibility.

The fundamental classification of heterocyclic compounds distinguishes between saturated and unsaturated systems, with tetrahydrofuran derivatives belonging to the saturated category that behaves similarly to acyclic analogs with modified steric profiles. This classification principle establishes that tetrahydrofuran derivatives function as conventional ethers with additional conformational constraints imposed by the cyclic structure. The saturated nature of the tetrahydrofuran ring in this compound differentiates it from unsaturated five-membered oxygen heterocycles such as furan, which exhibits aromatic character and participates in electrophilic substitution reactions.

Table 1.3: Tetrahydrofuran Derivative Classification System

| Classification Category | Structural Feature | Representative Example | Molecular Formula |

|---|---|---|---|

| Simple alkyl-substituted | Single alkyl substituent | 3-Methyltetrahydrofuran | C₅H₁₀O |

| Aryl-substituted | Aromatic ring attachment | 3-Phenyltetrahydrofuran | C₁₀H₁₂O |

| Functional group-containing | Nitrile, ester, or amide groups | Tetrahydrofuran-3-carbonitrile | C₅H₇NO |

| Complex multi-substituted | Multiple functional groups | This compound | C₁₂H₁₃NO₂ |

The position of this compound within tetrahydrofuran derivative classifications places it among the most structurally complex members of this chemical family. The compound incorporates multiple levels of substitution, including aromatic substitution through the methoxyphenyl group and functional group incorporation through the carbonitrile moiety, both positioned at the 3-carbon of the tetrahydrofuran ring. This substitution pattern creates a compound with enhanced molecular complexity compared to simple alkyl-substituted tetrahydrofuran derivatives, while maintaining the fundamental cyclic ether character that defines the class.

The stereochemical considerations inherent in tetrahydrofuran derivatives add another dimension to classification systems, particularly for compounds with multiple substituents at the same carbon center. The compound this compound contains a quaternary carbon center at the 3-position, where both the methoxyphenyl group and carbonitrile functionality are attached. This structural arrangement eliminates stereochemical complexity at this position while potentially influencing the conformational preferences of the tetrahydrofuran ring system. Related compounds such as (S)-Tetrahydrofuran-3-carbonitrile demonstrate the importance of stereochemistry in defining distinct members within the tetrahydrofuran derivative family.

The functional group diversity within tetrahydrofuran derivatives encompasses a broad range of chemical functionalities, from simple alkyl and aryl substituents to complex polyfunctional systems containing multiple reactive centers. The carbonitrile functionality in this compound represents a particularly valuable functional group that enables further synthetic elaboration through reduction to primary amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions. This functional versatility positions the compound as both a synthetic target and a synthetic intermediate, reflecting the dual role that many tetrahydrofuran derivatives play in organic synthesis and medicinal chemistry applications.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-4-2-3-10(7-11)12(8-13)5-6-15-9-12/h2-4,7H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRCILLTHIESEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCOC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction where a methoxybenzene derivative is reacted with a suitable electrophile.

Addition of the Carbonitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing system.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile is . This compound features a tetrahydrofuran ring, which is a five-membered cyclic ether, and a cyano group (-C≡N) that contributes to its reactivity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological activity.

Synthesis and Intermediate Role

This compound is often synthesized as an intermediate in the production of various pharmaceuticals. Its synthesis typically involves the reaction of 3-methoxyphenyl compounds with tetrahydrofuran derivatives in the presence of appropriate catalysts or reagents. For instance, the use of transition metals or specific organic reagents can facilitate the formation of this compound from simpler precursors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These compounds could potentially be utilized in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Chemical Research Applications

Beyond pharmaceutical uses, this compound serves as a valuable reagent in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can act as a building block for constructing more complex organic molecules.

- Development of Sensors : The photophysical properties of related compounds suggest applications in developing optical sensors for detecting environmental changes or specific analytes .

- Material Science : Potential applications in polymer chemistry, where it can be used to create novel materials with desirable properties.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparación Con Compuestos Similares

Structural Comparisons

The table below summarizes key structural differences between 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile and related compounds:

Key Observations :

- Ring Size and Flexibility : The 5-membered THF ring in the target compound offers higher ring strain and conformational rigidity compared to the 6-membered tetrahydropyran in . This impacts solubility and metabolic stability .

- Substituent Position : The meta-methoxy group in the target compound vs. the para-methoxy in ’s derivative alters electronic effects (electron-donating vs. resonance effects) and steric hindrance.

Physicochemical Properties

- 3-(4-Methoxyphenyl)tetrahydropyran-3-carbonitrile : NMR data (δ 3.82 ppm for OCH3; aromatic protons at 6.90–7.43 ppm) indicate distinct electronic environments due to the para-methoxy group .

- Tetrahydrofuran-3-carbonitrile : As the parent compound, it lacks aryl substituents, resulting in lower molecular weight and higher volatility compared to aryl-substituted derivatives .

Research and Application Insights

- Pharmaceutical Relevance : Compounds like ’s hydroxy-pyrimidinyl derivative are used as nucleoside analogs in antiviral research .

- Agrochemical Potential: Halogenated derivatives () may serve as intermediates in pesticide development due to their stability and bioactivity .

- Limitations : The target compound’s meta-methoxy group may reduce metabolic oxidation compared to para-substituted analogs, but this requires empirical validation.

Actividad Biológica

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydrofuran ring substituted with a methoxyphenyl group and a carbonitrile functional group. This configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H13NO2 |

| CAS Number | 1353500-72-7 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets, such as enzymes and receptors involved in various signaling pathways.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxicity, particularly against breast cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 12.5 |

| MCF-7 | 18.0 |

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Antiviral Activity

The antiviral potential of this compound has also been explored. In assays against viral replication, the compound demonstrated moderate inhibitory activity, suggesting it could serve as a lead compound for the development of antiviral drugs.

Case Studies

- Cytotoxicity Study : A study conducted by researchers evaluated the cytotoxic effects of various derivatives of tetrahydrofuran compounds, including this compound. The study found that this compound exhibited superior potency compared to structurally similar compounds, highlighting its potential in cancer therapy .

- Antiviral Screening : Another investigation assessed the antiviral efficacy of several compounds against the yellow fever virus. Among these, this compound showed promising results, leading to further exploration of its mechanism and potential therapeutic applications .

Q & A

Q. How do solvent and catalyst choices impact enantioselectivity in asymmetric synthesis?

- Methodology : Chiral phosphoric acids (e.g., TRIP) in toluene achieve up to 90% ee for tetrahydrofuran ring formation. Polar aprotic solvents (DMF, DMSO) favor racemization—avoid above 40°C. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.